molecular formula C16H11FN4 B3036741 3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile CAS No. 400076-81-5

3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile

Cat. No.: B3036741
CAS No.: 400076-81-5
M. Wt: 278.28 g/mol
InChI Key: WRGNILBISGIWBE-UHFFFAOYSA-N
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Description

“3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” is a synthetic organic compound that features a complex structure with multiple functional groups, including an amino group, a fluoro substituent, a pyrrole ring, and dicarbonitrile groups. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” likely involves multiple steps, including:

  • Formation of the indene core.
  • Introduction of the fluoro substituent.
  • Attachment of the pyrrole ring.
  • Incorporation of the amino and dicarbonitrile groups.

Each step would require specific reagents and conditions, such as:

    Formation of the indene core: This might involve cyclization reactions using appropriate starting materials.

    Introduction of the fluoro substituent: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the pyrrole ring: This could be achieved through cross-coupling reactions, such as Suzuki or Heck reactions.

    Incorporation of the amino and dicarbonitrile groups: Amination and cyanation reactions using reagents like ammonia or amines and cyanogen bromide or other cyanating agents.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Use of continuous flow reactors for efficient and scalable synthesis.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Rigorous purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the dicarbonitrile groups to primary amines.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

  • Oxidation of the amino group might yield a nitro derivative.
  • Reduction of the dicarbonitrile groups might yield a diamine derivative.
  • Substitution reactions might yield various halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

“3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: As a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: As a precursor for the synthesis of advanced materials with unique properties, such as conducting polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of “3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Incorporation into materials: Contributing to the properties of materials, such as conductivity or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-fluoro-1H-indene-1,2-dicarbonitrile: Lacks the pyrrole ring and methyl group.

    4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile: Lacks the amino group.

    3-amino-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile: Lacks the fluoro substituent.

Uniqueness

“3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluoro substituent, amino group, and pyrrole ring in the same molecule can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

3-amino-4-fluoro-1-(1-methylpyrrol-2-yl)indene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4/c1-21-7-3-6-13(21)16(9-19)10-4-2-5-12(17)14(10)15(20)11(16)8-18/h2-7H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGNILBISGIWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2(C3=C(C(=CC=C3)F)C(=C2C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile
Reactant of Route 2
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile
Reactant of Route 4
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile
Reactant of Route 5
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile
Reactant of Route 6
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile

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